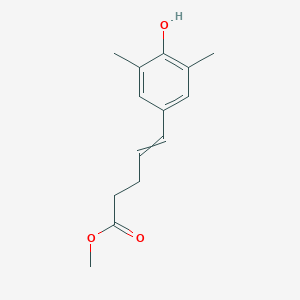
Tetratriacontane-12,21-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetratriacontane-12,21-diol is a long-chain diol with the molecular formula C34H70O2. It is a derivative of tetratriacontane, a hydrocarbon consisting of 34 carbon atoms in a straight chain. The presence of hydroxyl groups at the 12th and 21st positions makes this compound a diol, which can participate in various chemical reactions and has unique properties compared to its parent hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
Tetratriacontane-12,21-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetratriacontane using specific reagents and catalysts. For instance, the reaction of tetratriacontane with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure selective hydroxylation at the 12th and 21st positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the product. Catalysts like osmium tetroxide or other transition metal complexes are often employed to facilitate the hydroxylation process.
化学反応の分析
Types of Reactions
Tetratriacontane-12,21-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diol can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of tetratriacontane-12,21-dione or tetratriacontane-12,21-dicarboxylic acid.
Reduction: Formation of tetratriacontane.
Substitution: Formation of tetratriacontane derivatives with various functional groups replacing the hydroxyl groups.
科学的研究の応用
Tetratriacontane-12,21-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain diols and their reactivity. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of tetratriacontane-12,21-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. In biological systems, this compound may interact with lipid membranes, altering their fluidity and permeability. Its amphiphilic nature allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
類似化合物との比較
Similar Compounds
Tetratriacontane: The parent hydrocarbon without hydroxyl groups.
Tetratriacontane-1,34-diol: A diol with hydroxyl groups at the terminal positions.
Hexatriacontane-12,21-diol: A similar diol with a longer carbon chain.
Uniqueness
Tetratriacontane-12,21-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to tetratriacontane, the diol exhibits higher polarity and reactivity. The positioning of the hydroxyl groups also influences its interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
142942-92-5 |
|---|---|
分子式 |
C34H70O2 |
分子量 |
510.9 g/mol |
IUPAC名 |
tetratriacontane-12,21-diol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-14-16-18-22-26-30-34(36)32-28-24-20-19-23-27-31-33(35)29-25-21-17-15-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
InChIキー |
ZVMZVWAARHMUTH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
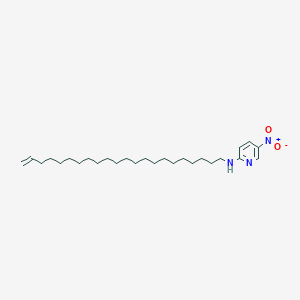
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
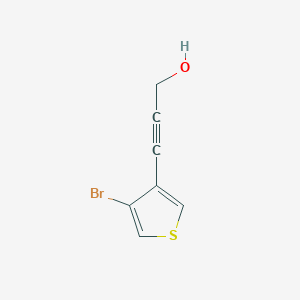

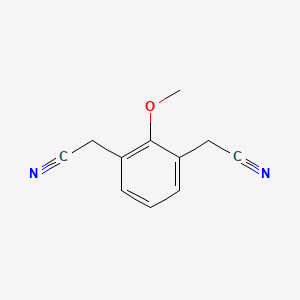
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
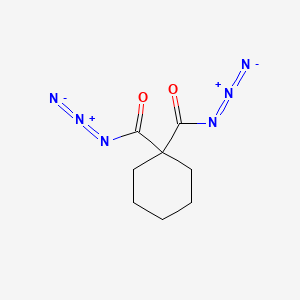
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
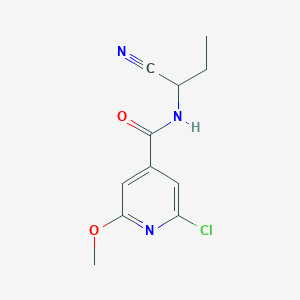
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
